Cas no 10309-97-4 (1,2-Benzenediol,1-(N-methylcarbamate))

1,2-Benzenediol,1-(N-methylcarbamate) structure
10309-97-4 structure
Product Name:1,2-Benzenediol,1-(N-methylcarbamate)
CAS No:10309-97-4
MF:C8H9NO3
MW:167.161962270737
CID:156542
PubChem ID:82537
Update Time:2025-04-19

1,2-Benzenediol,1-(N-methylcarbamate) Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzenediol,1-(N-methylcarbamate)
    • (2-hydroxyphenyl) N-methylcarbamate
    • o-hydroxyphenyl methylcarbamate
    • 1,2-Benzenediol, mono(methylcarbamate)
    • 2-Hydroxyphenyl methylcarbamate
    • BRN 2048886
    • Carbamic acid, methyl-, o-hydroxyphenyl ester
    • Caswell No. 495D
    • EPA Pesticide Chemical Code 205300
    • o-Hydroxyphenyl N-methylcarbamate
    • TL-980
    • Einecs 233-685-1
    • 1,2-Benzenediol, 1-(N-methylcarbamate)
    • Methylcarbamic acid 2-hydroxyphenyl ester
    • 8QU4NWJ5JM
    • 10309-97-4
    • pyrocatechol methylcarbamate
    • NS00023203
    • Hydroxyphenyl methylcarbamate, 2-
    • o-Hydroxypropoxur
    • o-hydroxy phenyl methylcarbamate
    • Pyrocatechol, mono(methylcarbamate)
    • AKOS006272707
    • DTXSID1041429
    • SCHEMBL92889
    • pyrocatechol monomethylcarbamate
    • Inchi: 1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11)
    • InChI Key: CEHPRGMPLPBMLL-UHFFFAOYSA-N
    • SMILES: O(C(NC)=O)C1C=CC=CC=1O

Computed Properties

  • Exact Mass: 167.05827
  • Monoisotopic Mass: 167.058
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.6A^2

Experimental Properties

  • Density: 1.2917 (rough estimate)
  • Boiling Point: 295.73°C (rough estimate)
  • Flash Point: 113.2°C
  • Refractive Index: 1.5570 (estimate)
  • PSA: 58.56
  • LogP: 1.31480

1,2-Benzenediol,1-(N-methylcarbamate) Security Information

  • Safety Term:x."> A poison by intraperitoneal route. When heated to decomposition it emits toxic vapors of NOx.
Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd